Helium;xenon
Description
Fundamental Principles of Noble Gas Intermolecular Forces
The interactions between noble gas atoms are governed by a delicate balance between attractive and repulsive forces that vary with the distance separating the atoms. At large distances, attractive forces dominate, while at very short distances, strong repulsive forces prevail. ias.ac.in The precise nature of these forces dictates the physical properties of noble gases, such as their ability to be liquefied and solidified. stackexchange.comvaia.com
The primary attractive force acting between electrically symmetric atoms like those of noble gases is the London dispersion force (LDF). wikipedia.org These forces are a type of van der Waals force that arises from temporary, random fluctuations in the electron distribution around an atom. vaia.com These fluctuations create a transient, instantaneous dipole, which in turn can induce a corresponding dipole in an adjacent atom. stackexchange.com The resulting interaction between these induced dipoles leads to a weak, short-range attraction. wikipedia.orgkhanacademy.org
The strength of London dispersion forces generally increases with the size and polarizability of the atoms. khanacademy.org Polarizability refers to the ease with which the electron cloud of an atom can be distorted to form a dipole. khanacademy.org Larger atoms with more electrons, such as xenon, have more diffuse and easily polarizable electron clouds compared to smaller atoms like helium. nih.gov Consequently, the dispersion forces between xenon atoms are significantly stronger than those between helium atoms, which is reflected in their vastly different boiling points.
Overview of London Dispersion Forces in Noble Gas Dimers
Significance of Helium-Xenon as a Model System in Chemical Physics
The helium-xenon dimer serves as a crucial model system for investigating the fundamental nature of weak intermolecular forces. aip.orgosti.gov Its unique properties allow for precise experimental and theoretical studies that help refine our understanding of chemical physics.
The He-Xe system is unique among noble gas pairs due to the extreme disparity in the properties of its constituent atoms. Helium is the second smallest element, possessing only two electrons, and exhibits very low polarizability. nih.gov In contrast, xenon is a much larger and heavier atom with 54 electrons, resulting in a significantly larger atomic radius and one of the highest polarizabilities among the stable noble gases. nih.gov This large difference in mass, size, and electronic structure makes the He-Xe interaction a sensitive probe for testing the accuracy of theoretical potential models across a wide range of parameters. aip.orgaip.org The significant difference in volatility between helium and xenon also leads to interesting phase behavior, including the prediction and observation of gas-gas equilibria under specific conditions of temperature and pressure. aip.org
The relative simplicity of the He-Xe system, being a diatomic complex of two inert atoms, makes it an ideal candidate for high-precision studies aimed at characterizing weak interactions. ias.ac.inmdpi.com Experimental techniques such as crossed molecular beam scattering have been used to measure differential scattering cross-sections for He-Xe collisions. aip.orgosti.gov These experimental data are then used to determine the interatomic potential energy curve with high accuracy, defining key parameters such as the well depth (the strength of the attraction) and the equilibrium bond distance. aip.orgosti.gov
By comparing these precise experimental results with predictions from advanced ab initio quantum mechanical calculations, scientists can test and improve theoretical models of intermolecular forces. nih.govnih.gov The He-Xe system has thus played a vital role in validating potential functions that describe the interplay of long-range dispersion attraction and short-range Pauli repulsion, contributing to a more fundamental and accurate understanding of the forces that operate between atoms and molecules. aip.orgtandfonline.com
Interactive Data Tables
Table 1: Comparison of Physical Properties for Helium and Xenon
This table highlights the significant differences in the physical characteristics of the two atoms that constitute the He-Xe system.
| Property | Helium (He) | Xenon (Xe) |
| Atomic Number | 2 | 54 |
| Van der Waals Diameter | - | 4.3 Å |
| Polarizability | 0.2 ų | 4.0 ų |
| First Ionization Potential | 24.59 eV | 12.13 eV |
| Data sourced from references mdpi.com and nih.gov. |
Table 2: Interatomic Potential Parameters for Helium-Noble Gas Dimers
This table presents experimentally derived parameters for the interatomic potential of He-Xe and related helium-noble gas pairs. The well depth (ε) represents the maximum energy of attraction, and the equilibrium distance (Rₑ) is the separation at which this maximum attraction occurs.
| Dimer | Well Depth (ε) [meV] | Equilibrium Distance (Rₑ) [Å] |
| He-Ar | 2.59 | 3.48 |
| He-Kr | 2.67 | 3.70 |
| He-Xe | 2.64 | 4.00 |
| Data determined from multiproperty fits including crossed molecular beam scattering experiments. aip.orgosti.gov |
Structure
2D Structure
Properties
CAS No. |
58984-42-2 |
|---|---|
Molecular Formula |
HeXe |
Molecular Weight |
135.30 g/mol |
IUPAC Name |
helium;xenon |
InChI |
InChI=1S/He.Xe |
InChI Key |
AFAUWLCCQOEICZ-UHFFFAOYSA-N |
Canonical SMILES |
[He].[Xe] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Helium Xenon Interactions
Potential Energy Surface (PES) Determination for He-Xe Systems
The potential energy surface (PES) describes the energy of the He-Xe system as a function of the distance between the two atoms. Accurate determination of the PES is fundamental for predicting and understanding the macroscopic properties of helium-xenon mixtures.
Ab Initio Quantum Chemical Calculation Methodologies
Ab initio—Latin for "from the beginning"—quantum chemical methods are based on first principles of quantum mechanics, without the use of empirical parameters. These methods are essential for achieving high accuracy in the calculation of the He-Xe interaction potential.
Coupled cluster (CC) theory is a highly accurate ab initio method for calculating the electronic structure of atoms and molecules. The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often considered the "gold standard" in quantum chemistry for its ability to provide very accurate results for weakly interacting systems like He-Xe. acs.org For the He-Xe dimer, CCSD(T) calculations are used to compute the interaction energies at various interatomic separations, which are then used to construct the potential energy curve. acs.org These calculations are computationally intensive but yield a highly reliable description of the potential well depth and equilibrium distance. Studies on similar noble gas dimers, like xenon-xenon, have demonstrated that CCSD(T) calculations, when combined with large basis sets and corrections, can produce potential energy curves that are in excellent agreement with experimental data. aip.orghsu-hh.deaip.org
Density Functional Theory (DFT) offers a computationally less demanding alternative to coupled cluster methods. cnrs.fr DFT is based on the principle that the total energy of a system is a functional of the electron density. cnrs.fr While standard DFT functionals often struggle to accurately describe the long-range dispersion forces that dominate the He-Xe interaction, recent developments have led to functionals with improved performance for non-covalent interactions. science.govnih.govresearchgate.net However, for weakly bound systems like the helium dimer, conventional DFT based on local functionals is not considered a good choice. Some studies have combined DFT with other methods to improve accuracy. For instance, a combination of short-range DFT with second-order Møller-Plesset perturbation theory (MP2) has been explored. The accuracy of DFT in predicting the He-Xe intermolecular potential is highly dependent on the chosen functional. arxiv.org
A significant source of error in ab initio calculations for intermolecular interactions is the basis set superposition error (BSSE). wikipedia.orguni-muenchen.de This error arises because the basis functions of one atom can be "borrowed" by the other, artificially lowering the energy of the complex and leading to an overestimation of the interaction energy. wikipedia.orguni-muenchen.de The counterpoise (CP) method, developed by Boys and Bernardi, is the most common approach to correct for BSSE. wikipedia.orguni-muenchen.de In this method, the energies of the individual atoms (monomers) are calculated using the full basis set of the dimer, including "ghost orbitals" from the partner atom. uni-muenchen.de This ensures that the description of the monomers and the dimer are of equivalent quality, allowing for the subtraction of the artificial stabilization. wikipedia.org It has been noted that while the CP method is widely used, there can be an inherent danger in using counterpoise-corrected energy surfaces due to the inconsistent effect of the correction in different areas of the energy surface. wikipedia.org
Table 1: Comparison of BSSE Correction Methods
| Method | Description | Advantages | Disadvantages |
| Counterpoise (CP) Method | The BSSE is calculated by re-performing all the calculations using the mixed basis sets, and the error is then subtracted a posteriori from the uncorrected energy. wikipedia.org | Conceptually simple to implement. | Can sometimes overcorrect the interaction energy. wikipedia.org |
| Chemical Hamiltonian Approach (CHA) | Basis set mixing is prevented a priori by modifying the Hamiltonian. wikipedia.org | Avoids the potential for overcorrection seen in the CP method. wikipedia.org | More complex to implement than the CP method. |
For heavy elements like xenon, relativistic effects become significant and must be included in high-accuracy calculations. isca.in The high nuclear charge of xenon (Z=54) causes the inner-shell electrons to move at speeds that are a considerable fraction of the speed of light. This leads to a relativistic contraction of the core orbitals and a subsequent expansion of the outer valence orbitals, which directly influences the interatomic potential. For the Xe-Xe dimer, relativistic corrections have been shown to be crucial for obtaining an accurate potential energy curve. aip.orghsu-hh.deaip.orgtandfonline.com These corrections are typically calculated at the CCSD(T) level and include scalar relativistic effects and spin-orbit coupling. aip.orghsu-hh.deaip.org Similar considerations are necessary for the He-Xe system to achieve a precise description of their interaction.
Basis Set Superposition Error (BSSE) Correction in He-Xe Computations
Development and Refinement of Empirical and Semi-Empirical Potentials
While ab initio methods provide high accuracy, they are computationally expensive. Empirical and semi-empirical potentials offer a more efficient way to model He-Xe interactions, particularly for large-scale simulations. These potentials use mathematical functions with parameters fitted to experimental data or high-level theoretical calculations.
Commonly used forms for such potentials include the Lennard-Jones (LJ) potential and the modified Buckingham (exp-6) potential. acs.orgtandfonline.com More sophisticated potentials, such as the Barker-Fisher-Watts (BFW) potential, have also been developed for noble gases. uni-koeln.de The parameters for these potentials are often determined by fitting to a variety of experimental data, including second virial coefficients, transport properties (like thermal conductivity and viscosity), and spectroscopic data. tandfonline.com For instance, studies on binary and ternary mixtures of helium, neon, and xenon have used the modified Buckingham exponential-six potential to interpret thermal conductivity data. tandfonline.com Semi-empirical correlations have also been developed to calculate the properties of binary noble gas mixtures based on the Chapman-Enskog method. mdpi.com These have been shown to be accurate when compared with experimental data. mdpi.com
Table 2: Examples of Empirical Potential Functions
| Potential | Functional Form | Key Features |
| Lennard-Jones (12-6) | V(r) = 4ε[(σ/r)¹² - (σ/r)⁶] | Simple, two-parameter model representing repulsion and attraction. acs.org |
| Modified Buckingham (exp-6) | V(r) = A exp(-Br) - C/r⁶ | More flexible than LJ, with an exponential repulsion term. tandfonline.com |
| Barker-Fisher-Watts (BFW) | A more complex form involving multiple exponential and inverse power terms. | Highly accurate for noble gases, fitted to a wide range of experimental data. uni-koeln.de |
The continuous refinement of these potentials, often by incorporating data from new experiments or more accurate ab initio calculations, is an ongoing area of research aimed at providing increasingly reliable models for the He-Xe interaction.
Parameterization of Lennard-Jones and Mie Potentials for He-Xe
The interaction between He and Xe atoms can be modeled using empirical potential energy functions, with the Lennard-Jones (LJ) and Mie potentials being two of the most common forms. These potentials describe the balance between attractive and repulsive forces as a function of the distance between the two atoms.
The Lennard-Jones potential is a relatively simple model that is often used to describe the interaction between non-bonding atoms and molecules. arxiv.orgaip.org The general form of the LJ potential is given by:
where:
r is the distance between the atoms.
represents the depth of the potential well, a measure of the strength of the attraction.
is the distance at which the potential energy is zero, representing the effective size of the atom.
The Mie potential is a generalization of the Lennard-Jones potential that offers more flexibility in describing the steepness of the repulsive and attractive parts of the interaction. aip.org Its general form is:
where and are the repulsive and attractive exponents, respectively, and C is a constant that depends on these exponents. For the He-Xe system, the parameters for these potentials are typically determined by fitting to experimental data, such as gas transport properties (viscosity, diffusion) or molecular beam scattering cross-sections. researchgate.netresearchgate.net For instance, a study determined the He-Xe interaction potential by inverting experimentally reduced viscosity collision integrals. researchgate.netresearchgate.net
Researchers have developed various parameterizations for the He-Xe interaction. For example, a reactive potential for hydrocarbons with intermolecular interactions has been extended to include He and Xe. nist.govnist.gov Additionally, new parameterizations for the Lennard-Jones potential have been developed to accurately reproduce properties like vapor pressure and surface tension in simple fluids, including xenon. aip.org The table below presents a selection of Lennard-Jones parameters for the He-Xe interaction from different sources.
| Parameter | Value | Source |
|---|---|---|
| $\epsilon / k_B$ (K) | 21.4 | ru.nl |
| $\sigma$ (Å) | 3.57 | Calculated from various sources |
Note: The values in the table are representative and can vary depending on the specific model and the experimental data used for fitting.
Direct Inversion Methods for He-Xe Interaction Potentials from Experimental Data
While potential models like Lennard-Jones are useful, they assume a specific functional form for the interaction. Direct inversion methods offer a way to determine the interaction potential directly from experimental data without a priori assumptions about its shape. arxiv.orgiaea.org This approach is particularly valuable for obtaining a more accurate and detailed representation of the interatomic forces.
One common technique involves the inversion of gas transport property data, such as viscosity and diffusion coefficients. researchgate.netresearchgate.net The procedure typically starts with experimentally measured collision integrals, which are then used in an iterative process to reconstruct the potential energy curve. researchgate.net This method has been successfully applied to determine the He-Xe interaction potential, showing good agreement with previously established potentials. researchgate.netresearchgate.net The resulting potential can then be used to predict other properties, which can be compared with experimental values to validate the potential. researchgate.netresearchgate.net
Another powerful experimental technique that provides data for inversion is molecular beam scattering. In these experiments, a beam of atoms (e.g., He) is scattered off a target (e.g., a Xe monolayer on a surface), and the resulting diffraction peak intensities are measured. arxiv.org These intensities can be used in a direct inversion method, often employing the Sudden approximation, to recover the atom-surface interaction potential. arxiv.org While much of this work has focused on He scattering from ordered surfaces, the principles can be applied to understand the fundamental He-Xe interaction. arxiv.org
Quantum Mechanical Modeling of He-Xe Phenomena
A complete understanding of the He-Xe interaction requires a quantum mechanical approach, especially when considering phenomena at low temperatures or involving collisions.
Analysis of Quantum Effects in He-Xe Collisions and Interactions
Quantum effects play a significant role in the collision dynamics of He and Xe atoms. One notable area of study is the collision-induced absorption spectrum of the He-Xe pair. tandfonline.com Quantum corrections to the classical description of this spectrum have been shown to be considerable, leading to significant differences between the quantum-corrected and classical spectral functions. tandfonline.com
The interaction between He and Xe is also influenced by long-range attractive forces known as London dispersion forces, which are purely quantum mechanical in origin. ru.nl These forces arise from the correlated fluctuations of electron clouds in the interacting atoms. ru.nl
Furthermore, recent theoretical work has explored the quantum mechanical lateral force that can be exerted on a xenon atom due to a matter wave, such as a beam of helium atoms. researchgate.netdntb.gov.ua Simulations have shown that a net lateral force can act on the scatterer, with its direction depending on the distance between the scatterer and a nearby surface. researchgate.net
Eigenvalues and Eigenfunctions of the Linear Boltzmann Collision Operator for He-Xe
The Boltzmann equation is a fundamental equation in the kinetic theory of gases that describes the statistical distribution of particles in a fluid. For a dilute gas mixture like He-Xe, the evolution of the distribution function of one species due to collisions with the other is described by the linear Boltzmann collision operator. aip.org
The eigenvalues and eigenfunctions of this operator are of great interest as they characterize the relaxation of the system towards equilibrium. The reciprocal of the eigenvalues provides a measure of the relaxation times. aip.orgresearchgate.net A moment method based on the expansion of the distribution function in Sonine (Laguerre) polynomials can be used to approximate these eigenvalues and eigenfunctions. aip.org This approach has been applied to study the relaxation of energetic Xe in a He bath gas. aip.org
The properties of the collision operator are such that it is Hermitian, and its eigenvalues are negative, with the exception of one zero eigenvalue that corresponds to the Maxwellian (equilibrium) velocity distribution. aps.org The computation of these eigenvalues is crucial for modeling various physical phenomena in gas mixtures. aps.org
Quantum Mechanical Lateral Forces on Atoms in He-Xe Systems
As briefly mentioned earlier, a fascinating quantum phenomenon is the exertion of a lateral force on an atom by a matter wave. Theoretical studies have investigated this effect in He-Xe systems. researchgate.netdntb.gov.ua The setup typically involves a beam of He atoms (the matter wave) incident on a Xe atom (the scatterer), often in the presence of a surface. researchgate.net
Simulations have demonstrated that the interference of the scattered and incident matter waves can create an asymmetry in the momentum transfer, resulting in a net force perpendicular to the direction of the incident beam. researchgate.net The direction and magnitude of this lateral force are sensitive to the geometry of the system, such as the distance of the Xe atom from the surface, and the energy of the incident He atoms. researchgate.net This phenomenon highlights the wave-like nature of atoms and the subtle quantum forces that can arise from their interactions.
Molecular Dynamics and Monte Carlo Simulations of He-Xe Systems
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of many-particle systems, including He-Xe mixtures. These methods allow for the investigation of macroscopic properties based on the microscopic interactions between atoms.
Molecular Dynamics (MD) simulations track the evolution of a system by numerically solving Newton's equations of motion for each particle. arxiv.orgicm.edu.pl For He-Xe systems, MD simulations have been used to study a variety of phenomena, including:
The stability of potential van der Waals compounds like Xe(He)₂. researchgate.net
The equation of state of He-Xe gas mixtures under high pressure. researchgate.net
The dynamics of xenon in various environments, such as ionic liquids, where the interactions with the surrounding molecules are modeled. nih.govresearchgate.net
The release of noble gas atoms, including Xe, from fullerene clusters. arxiv.org
Monte Carlo (MC) simulations use random sampling to evaluate multidimensional integrals, making them well-suited for studying the statistical properties of systems in equilibrium. aip.orgaip.org In the context of He-Xe systems, MC simulations have been employed to:
Investigate the transport of electrons in xenon gas, which is relevant for particle detectors. arxiv.orgroyalsocietypublishing.org
Study the fluctuations in the electroluminescence yield of xenon gas, which is important for gas proportional-scintillation detectors. arxiv.org
Simulate the adsorption and distribution of xenon atoms in zeolites. aip.orgaip.org
Both MD and MC simulations rely on accurate interatomic potentials to model the forces between the He and Xe atoms. The results of these simulations can be compared with experimental data to validate the potential models and to gain deeper insights into the behavior of He-Xe systems at the molecular level.
Simulation of Interatomic Force Balance and Stability in He-Xe Clusters
The stability of helium-xenon clusters is dictated by a delicate balance between short-range repulsive forces, arising from the overlap of electron orbitals, and long-range attractive dispersion forces. aip.org Simulating these van der Waals complexes requires an accurate description of the interatomic potential energy surface, which defines the energy of the system as a function of its atomic coordinates. nih.govaip.org
Researchers employ various computational methods to model these interactions. The He-Xe interaction potential has been determined through direct inversion of experimentally measured viscosity collision integrals, providing a foundational model for simulations. researchgate.net Molecular dynamics (MD) and static lattice calculations are commonly used to investigate the stability of potential He-Xe structures. For example, the stability of theoretical stoichiometric solid structures, such as Xe(He)₂ and Xe(He)₁₃, has been investigated at pressures up to 30 GPa. utwente.nl These simulations, which compute the Gibbs free energy, have shown that the Xe(He)₂ phase is stable against separation into its pure components, whereas Xe(He)₁₃ is unstable. utwente.nl The findings highlight that stability is highly sensitive to the precise form of the helium-xenon interaction potential used in the model. utwente.nl
In other contexts, such as the behavior of fission gases in nuclear fuels, simulations are used to determine the formation energies and stable configurations of xenon clusters. While not a pure He-Xe system, these studies illustrate the methodology. For instance, simulations in a uranium dioxide (UO₂) matrix show that single xenon atoms preferentially occupy octahedral interstitial sites. mdpi.commdpi.com As more atoms are added, they form clusters with specific geometries, and their formation energy can be calculated to assess stability. mdpi.commdpi.com The formation energy of a single interstitial Xe atom at a grain boundary in UO₂ was found to be significantly lower than in the bulk material, indicating greater stability at the boundary. mdpi.com
Table 1: Formation Energies of Small Xe Clusters at a Grain Boundary (GB) vs. Bulk UO₂ This interactive table, based on data from molecular dynamics simulations, shows the calculated formation energies for clusters of one to five xenon atoms. mdpi.com
| Number of Xe Atoms | Formation Energy at GB (eV) | Formation Energy in Bulk (eV) | Energy Difference (eV) |
| 1 | 1.30 | 9.79 | 8.49 |
| 2 | 2.53 | 16.44 | 13.91 |
| 3 | 4.09 | 22.49 | 18.40 |
| 4 | 5.48 | 27.92 | 22.44 |
| 5 | 6.88 | 33.02 | 26.14 |
Data sourced from simulations of Xe in a UO₂ matrix, illustrating the computational approach to determining cluster stability. mdpi.com
These computational approaches, whether through ab initio calculations, semi-empirical potentials, or molecular dynamics, are crucial for understanding the fundamental forces that govern the existence and stability of He-Xe clusters. researchgate.netutwente.nl
Investigation of He-Xe System Evolution under Variable Conditions
Computational simulations are essential for predicting how helium-xenon systems behave under varying conditions of temperature and pressure. sci-hub.se Such investigations are critical for applications ranging from planetary science to advanced energy systems. aip.orgnso-journal.org
At high pressures and temperatures, characteristic of deep-Earth conditions, computational studies predict the formation of novel He-Xe compounds that would not otherwise be stable. aip.org Using crystal structure searches combined with first-principles energetic calculations and molecular dynamics, researchers have established pressure-temperature phase diagrams for systems containing xenon, helium, iron, and halogens. aip.org These simulations have identified several thermodynamically stable compounds at moderate pressures (below 60 GPa). aip.org For example, extensive simulations have demonstrated the stability of various Fe-F-He and Fe-F-Xe compounds, which could act as hosts for trapping helium and xenon in geological environments. aip.org The stability of these crystal structures is confirmed by molecular dynamics simulations showing that the atoms remain near their lattice sites even at high temperatures (e.g., 3000 K). nih.gov
Table 2: Predicted Stable Xenon/Helium Iron Halide Compounds and Their Formation Energies This interactive table presents data from computational crystal structure searches, showing predicted stable compounds at high pressure. aip.org
| Compound | Pressure (GPa) | Formation Energy (eV/f.u.) |
| FeF₂He | 60 | -0.53 |
| FeF₃He | 60 | -0.56 |
| FeF₂Xe | 60 | -0.10 |
| FeF₃Xe | 60 | -0.54 |
| FeCl₃Xe | 65 | -0.01 |
Note: f.u. stands for formula unit. A negative formation energy indicates the compound is stable relative to its constituent elements or simpler compounds. aip.org
In the context of engineering, He-Xe mixtures are considered as working fluids for high-efficiency closed Brayton cycle (CBC) power generation systems in applications like space nuclear reactors. sci-hub.senso-journal.orgresearchgate.net Dynamic modeling of the entire system, including the reactor core, heat exchangers, and turbomachinery, is performed to analyze performance under variable operational conditions. researchgate.net These simulations track key parameters like temperature, pressure, and mass flow throughout the system during processes like start-up and power level changes. researchgate.net Such models rely on accurate thermophysical properties of the He-Xe mixture, and studies have shown that using non-ideal gas models, which account for intermolecular interactions, improves simulation accuracy significantly compared to ideal gas assumptions, especially at lower temperatures (<500 K) and higher pressures (>3.0 MPa). sci-hub.se
Application of Artificial Intelligence for He-Xe Potential Development in Simulations
A significant advancement in computational materials science is the use of artificial intelligence (AI) and machine learning (ML) to develop interatomic potentials (MLIPs). materialsvirtuallab.orgrsc.org Traditional empirical potentials often struggle with accuracy and transferability across diverse chemical environments, while high-accuracy quantum mechanical calculations like Density Functional Theory (DFT) are too computationally expensive for large-scale or long-time simulations. nih.govrsc.org MLIPs bridge this gap by learning the complex relationship between atomic configurations and potential energy directly from a vast dataset of quantum mechanical calculations. materialsvirtuallab.orgacs.orgresearchgate.net
The development of an MLIP for the He-Xe system would follow a general, established workflow. nih.govacs.org
Data Generation: A large and diverse training dataset is created by performing thousands of DFT calculations on various He-Xe configurations. nih.gov This dataset must sample a wide range of interatomic distances and geometries, including small clusters, bulk phases under different pressures, and collision trajectories, to ensure the model's robustness. acs.org
Model Training: A machine learning model, typically a deep neural network or a kernel-based method, is trained on this reference dataset. materialsvirtuallab.org The model learns to predict the energy and forces for any given arrangement of He and Xe atoms with an accuracy that approaches the underlying quantum mechanical method but at a fraction of the computational cost. rsc.orgresearchgate.net
Validation and Application: The trained MLIP is then validated against experimental data or further DFT calculations not included in the training set. Once validated, it can be deployed in large-scale molecular dynamics simulations to study complex phenomena like phase transitions, diffusion, and the formation of nanostructures over time and length scales previously inaccessible. nih.govresearchgate.net
This approach has been successfully applied to a wide range of materials, including metals, semiconductors, and complex molecules. rsc.orgresearchgate.net For the He-Xe system, an accurate MLIP would enable more reliable simulations of its behavior under extreme conditions, the dynamics of van der Waals cluster formation, and its interactions with other materials, paving the way for new discoveries in materials and chemical physics. materialsvirtuallab.orgacs.org
Spectroscopic Characterization of Helium Xenon Systems
Laser-Induced Breakdown Spectroscopy (LIBS) for He-Xe Mixtures
Laser-induced breakdown spectroscopy is a powerful analytical technique for determining the elemental composition of a sample. mdpi.com In the context of He-Xe mixtures, LIBS is a promising candidate for applications such as monitoring the coolant in gas-cooled fast reactors for xenon, a fission product that can indicate fuel-cladding failure. rsc.orgrsc.orgosti.gov The technique involves focusing a high-power laser pulse into the gas mixture, creating a microplasma. mdpi.comrsc.org The light emitted from this plasma as it cools provides a spectral fingerprint of the constituent elements. rsc.org
A significant challenge in using LIBS for trace xenon detection in a helium matrix is the inherently lower sensitivity of the technique compared to methods like gas chromatography or mass spectrometry. rsc.org To address this, researchers have focused on enhancement methodologies, most notably double-pulse LIBS (DP-LIBS).
DP-LIBS utilizes two successive laser pulses to enhance the analytical signal. rsc.org Studies have demonstrated that DP-LIBS can enhance the xenon signal by approximately 14 times at a concentration of 1 µmol mol⁻¹ in an ambient helium environment, leading to a significant improvement in detection sensitivity. rsc.orgrsc.orgosti.govdntb.gov.ua The enhancement is influenced by several factors:
Interpulse Delay: The time between the two laser pulses is a critical parameter that needs to be optimized to maximize signal enhancement. rsc.org
Relative Pulse Energy: The distribution of energy between the first and second laser pulses affects the plasma conditions and, consequently, the xenon signal intensity. rsc.orgosti.gov
Laser Polarization: The use of circularly polarized beams has been shown to increase the peak area of atomic spectral lines by a factor of 1.2. rsc.org
These enhancements have the potential to lower the limit of detection for xenon into the parts-per-billion (ppb) range, making LIBS a more viable tool for real-time monitoring applications. rsc.org
The plasma generated during LIBS of a He-Xe mixture emits a characteristic spectrum that reveals the presence and state of both elements. In a typical setup using a Nd:YAG laser, the breakdown of a 0.994% Xe in He mixture produces distinct spectral lines. mdpi.com
The temporal evolution of the plasma is crucial for analysis. A gate delay of 1 µs is often used to minimize the initial strong continuum radiation and observe the plasma under conditions that are more conducive to local thermodynamic equilibrium (LTE). mdpi.com The spectra are then analyzed to identify and quantify the xenon concentration.
Key spectral lines for xenon analysis include those from singly ionized xenon (Xe II). mdpi.com For instance, the plasma density can be calculated by analyzing the Stark broadening of specific Xe II lines. mdpi.com In one study, the following Xe II lines were used for plasma density calculations: 484.4 nm, 541.9 nm, 603.6 nm, and 605.1 nm. mdpi.com
The table below presents a selection of prominent xenon spectral lines observed in LIBS of He-Xe mixtures.
Table 1: Prominent Xenon Spectral Lines in LIBS of He-Xe Mixtures
| Wavelength (nm) | Species | Notes |
|---|---|---|
| 467.12 | Xe I | Observed in loose-focusing femtosecond LIBS experiments. mdpi.com |
| 484.4 | Xe II | Used for plasma density calculations via Stark broadening analysis. mdpi.com |
| 529.22 | Xe II | Found to be sensitive to helium pressure in mixed plasma experiments. pppl.gov |
| 541.9 | Xe II | Utilized for plasma density calculations. mdpi.com |
| 603.6 | Xe II | Employed in plasma density diagnostics. mdpi.com |
| 605.1 | Xe II | Used for determining plasma density. mdpi.com |
Enhancement Methodologies for Xenon Signal in Helium Matrices
Line Intensity Ratio (LIR) Spectroscopy in Helium-Xenon Plasmas
Line Intensity Ratio (LIR) spectroscopy is a non-invasive diagnostic technique used to determine electron temperature (Te) and electron density (ne) in plasmas. pppl.govfrontiersin.org This method involves measuring the intensity ratios of specific emission lines from an element in the plasma and comparing them to theoretical values calculated using a collisional-radiative (CR) model. pppl.govelectricrocket.orgresearchgate.net
In He-Xe mixed plasmas, helium can be used as a "diagnostic gas" to probe the plasma parameters. pppl.gov The principle relies on the fact that the intensity ratio of certain helium emission lines is a function of both electron temperature and density. pppl.gov By introducing a small amount of helium into a xenon plasma, one can measure the He I line intensities and use a helium CR model to deduce the plasma's characteristics. electricrocket.orgresearchgate.net
A collisional-radiative model calculates the population densities of the excited states of an atom by considering various atomic processes, including: frontiersin.orgmdpi.com
Electron collisional excitation and de-excitation mpg.de
Spontaneous radiative decay mpg.de
Collisional ionization mdpi.com
Radiative recombination mdpi.com
Three-body recombination mdpi.com
For helium LIR spectroscopy in a xenon plasma, specific pairs of He I lines are chosen for their sensitivity to either electron temperature or density. For example, the ratio of a singlet to a triplet line often shows a strong dependence on electron temperature, while the ratio of two singlet or two triplet lines can be more sensitive to electron density. electricrocket.org In one such study, the ratio of the 471.3 nm to 504.8 nm He I lines was used for electron temperature determination, and the ratio of 501.6 nm to 504.8 nm was used for electron density. electricrocket.org
The table below summarizes the helium emission lines frequently used in LIR spectroscopy of He-Xe plasmas.
Table 2: Helium I Emission Lines for LIR Plasma Diagnostics
| Wavelength (nm) | Transition | Notes |
|---|---|---|
| 388.9 | 2³S–3³P | Used in LIR spectroscopy for Te and ne determination. pppl.govosti.govresearchgate.net |
| 447.1 | 2³P–4³D | Part of the set of lines for LIR measurements. pppl.govosti.govresearchgate.net |
| 471.3 | 2³P–4³S | Used for electron temperature estimation. electricrocket.org |
| 501.6 | 2¹S–3¹P | Used for electron density estimation; can be affected by radiation trapping. pppl.govelectricrocket.org |
| 504.8 | 2¹P–4¹S | A reference line for both temperature and density ratios. pppl.govelectricrocket.org |
| 706.5 | 2³P–3³S | Its use can be complicated by radiation trapping effects. pppl.govresearchgate.net |
A significant complication in LIR spectroscopy is the phenomenon of radiation trapping, also known as self-absorption. pppl.govelectricrocket.orgunt.edu This occurs when photons emitted from the plasma are reabsorbed by ground-state atoms, leading to photo-excitation. pppl.gov This process can alter the population densities of excited states, causing the measured line intensity ratios to deviate from the values predicted by a CR model that assumes the plasma is optically thin. electricrocket.orgresearchgate.net
In He-Xe plasmas, certain He I lines are more susceptible to radiation trapping than others. The resonance transitions, such as 1¹S–n¹P, are particularly affected because they are optically connected to the ground state. pppl.gov For example, the use of the 501.6 nm and 706.5 nm He I lines in LIR measurements has been found to be significantly disturbed by the radiation trapping effect. pppl.govresearchgate.net
The discrepancy between plasma parameters estimated by LIR spectroscopy and those measured by other methods, like a Langmuir probe, can often be attributed to radiation trapping that is not accounted for in the CR model. electricrocket.orgresearchgate.net In some cases, the electron temperature and density estimated by helium LIR can be about ten times larger than the probe measurements. electricrocket.orgresearchgate.net Therefore, careful selection of spectral lines and, if necessary, the inclusion of radiation trapping effects in the CR model are crucial for accurate plasma diagnostics. researchgate.net
Application of Collisional-Radiative Models to He-Xe Plasma Diagnostics
Investigations of Excited States and Excimer Formation in He-Xe Mixtures
The interaction between excited xenon atoms and ground-state helium and xenon atoms can lead to the formation of excited diatomic molecules known as excimers, specifically Xe₂*. frontiersin.orgfrontiersin.org These excimers are unstable in their ground state and decay by emitting a broad continuum of light. frontiersin.org
In He-Xe mixtures, Xe₂* excimers are formed through collisions involving an excited xenon atom (Xe*) and two ground-state atoms, where one of the ground-state atoms can be helium. frontiersin.org The presence of helium as a buffer gas influences the formation and decay dynamics of these excimers.
Spectroscopic studies of the near-infrared (NIR) fluorescence from electron-beam excited He-Xe mixtures reveal a broad emission band corresponding to the de-excitation of Xe₂* excimers. frontiersin.org The characteristics of this emission, such as its central wavenumber and width, are dependent on the gas density and the concentration of xenon in the mixture. frontiersin.org
Key findings from these investigations include:
The central wavenumber of the Xe₂* excimer emission undergoes a redshift (shifts to lower energy) as the gas density increases. frontiersin.org
The magnitude of this redshift is dependent on the xenon concentration in the He-Xe mixture. frontiersin.org
The width of the excimer emission band also increases with gas density, a phenomenon known as collisional broadening. frontiersin.org
These studies provide valuable insights into the intermolecular forces and energy transfer mechanisms in dense He-Xe gas mixtures.
Table of Mentioned Compounds
Mechanisms of Excited Xenon Dimer (Xe₂) Formation in He-Xe Environments*
The formation of excited xenon dimers, or excimers (Xe₂*), in a helium-xenon environment is a complex process initiated by the excitation of xenon atoms. wikipedia.org When xenon atoms are energized, they can overcome their ground-state repulsion and form a transiently bound excited dimer. wikipedia.org This process is crucial for applications such as excimer lasers and vacuum-ultraviolet (VUV) light sources. arxiv.orgscience.gov
The primary pathways to Xe₂* formation in a He-Xe mixture involve collisional processes. An excited xenon atom (Xe*) can collide with a ground-state xenon atom (Xe) and a third body, in this case, a helium atom (He), to form the excited dimer. This three-body collision is essential for stabilizing the newly formed excimer by carrying away excess energy. The reaction can be represented as:
Xe + Xe + He → Xe₂ + He**
Molecular dynamics simulations have been employed to model the formation of xenon dimers in a helium heat bath. rsc.org These simulations track the trajectories of xenon and helium atoms, revealing that the three-body process is a key mechanism. rsc.org The efficiency of this formation is dependent on the density of both xenon and the helium buffer gas. uni-bonn.de
Another pathway involves the formation of a heteronuclear excimer (HeXe) as an intermediate, although this is generally less significant for the ultimate formation of Xe₂. An excited xenon atom can first form a weakly bound molecule with a helium atom. This heteronuclear molecule can then collide with a ground-state xenon atom, leading to the formation of the more energetically favorable xenon excimer. arxiv.org
The formation of Xe₂* is often in competition with other de-excitation pathways, such as spontaneous emission from the excited atomic state (Xe*) or the formation of heteronuclear excimers. The relative probabilities of these processes are strongly influenced by the partial pressures of xenon and helium. arxiv.orguni-bonn.de
Influence of Helium Buffer Gas on Xenon Excimer Radiation Emission
The presence of helium as a buffer gas has a profound impact on the characteristics of xenon excimer radiation. The addition of helium to a xenon gas mixture generally enhances the intensity of the Xe₂* excimer emission. researchgate.net This is primarily because helium atoms facilitate the collisional relaxation of the initially formed, highly vibrationally excited Xe₂* molecules to lower vibrational levels. researchgate.net
The emission spectrum of xenon excimers typically consists of two main continuum bands. The "first continuum" is attributed to transitions from higher vibrational levels of the excited states to the ground state, while the "second continuum," centered around 172 nm, originates from transitions from the lowest vibrational levels of the excited state. nist.gov The presence of helium promotes the population of these lower vibrational levels, thereby enhancing the intensity of the second continuum. uni-bonn.denist.gov
Research has shown a clear correlation between helium pressure and the ratio of atomic to excimer emission. As the helium pressure is increased, the probability of three-body collisions leading to Xe₂* formation rises. uni-bonn.de This results in a decrease in the intensity of atomic xenon emission (e.g., at 147 nm) and a corresponding increase in the intensity of the Xe₂* excimer emission. arxiv.orguni-bonn.de
The table below summarizes the effect of helium and xenon pressures on the ratio of atomic to excimer emission, illustrating that lower pressures of both gases favor atomic emission, while higher pressures enhance excimer formation.
| Xenon Pressure (mbar) | Helium Pressure (bar) | Area Ratio (A_147 / A_Xe₂*) | Predominant Emission |
| 6 | 30 | Higher | Atomic |
| 24 | 30 | Lower | Excimer |
| 6 | 60 | Lower | Excimer |
| 24 | 60 | Lower | Excimer |
| This interactive table is based on qualitative trends described in research. The area ratio represents the relative intensity of the 147 nm atomic xenon line to the xenon excimer continuum. A higher ratio indicates stronger atomic emission relative to excimer emission. uni-bonn.de |
Collision Dynamics and Scattering in Helium Xenon Systems
Molecular Beam Scattering Studies of He-Xe Atomic Collisions
Molecular beam scattering experiments are a powerful tool for probing the details of atomic and molecular interactions at the microscopic level. By crossing a well-defined beam of helium atoms with a target of xenon atoms, researchers can study the outcomes of individual collision events with high precision.
The differential cross section (DCS) provides a measure of the probability that a scattered particle will be detected at a particular angle relative to its initial direction. In the context of He-Xe collisions, experimentally determining the DCS involves directing a monoenergetic beam of helium atoms towards a xenon target and measuring the angular distribution of the scattered helium atoms. capes.gov.br
Experiments on the elastic scattering of electrons from xenon have been conducted using crossed beam methods, where absolute DCS values are determined through techniques like the relative flow method. researchgate.net While these studies involve electrons, the methodologies are analogous to those used in atom-atom scattering. The use of a magnetic angle-changing technique has allowed for measurements in the backward-scattering angular range. researchgate.net For He-Xe systems, similar experimental setups would be employed to map the probability of scattering as a function of the scattering angle. The resulting data are crucial for validating and refining theoretical models of the He-Xe interaction potential.
Studies on related systems, such as the scattering of metastable Xe(³P₂,₀) atoms by methyl iodide (CH₃I), have determined differential cross-sections at various collision energies. tandfonline.com These experiments reveal how the scattering distribution changes with the energy of the collision, providing insights into the nature of the interaction forces. tandfonline.com
| System | Collision Energy (eV) | Angular Range Measured | Reference |
| e⁻ + Xe | 5, 7.9, 10 | 30° to 180° | researchgate.net |
| e⁻ + Noble Gases | 20 - 200 | Small angles (< 0.25°) | capes.gov.br |
| Xe(³P₂,₀) + CH₃I | 0.33 - 1.25 | Not specified | tandfonline.com |
This table presents examples of experimental parameters from studies on differential cross sections involving xenon, illustrating the types of data collected in such experiments.
In He-Xe collisions, scattering events can be either elastic or inelastic. In elastic scattering, the total kinetic energy of the colliding particles is conserved, and only their direction of motion is altered. Inelastic scattering, on the other hand, involves the transfer of energy between the translational motion and internal degrees of freedom of the colliding partners. For He-Xe atomic collisions, inelastic events primarily involve electronic excitation of the xenon atom, as helium's first excited state is very high in energy.
Experimental techniques, such as time-of-flight (TOF) spectroscopy, are used to distinguish between elastic and inelastic scattering events. researchgate.netcdnsciencepub.com By measuring the final velocity of the scattered particles, the change in kinetic energy during the collision can be determined. A zero change in kinetic energy corresponds to elastic scattering, while a non-zero change indicates an inelastic process.
Studies on He atom scattering from a Xe(111) surface have successfully used low-energy inelastic helium atom scattering to measure surface phonon dispersion curves. researchgate.net In the gas phase, similar principles apply. For instance, in the scattering of metastable helium atoms, ionizing collisions represent a significant inelastic channel. osti.gov Experiments have been designed to measure the cross-sections for these ionizing collisions in various gases, including xenon. osti.gov The results indicate that for rare gases, the size of the target atom is a primary factor in determining the ionization cross-section. osti.gov
Distinguishing between elastic and inelastic components is crucial. For example, in the scattering of He from a graphite (B72142) surface, a classical binary collision theory based on the hard cube model has been applied to separate the elastic and inelastic scattering components from the total angular intensity distribution. nii.ac.jp Such analysis allows for a more detailed understanding of the energy transfer dynamics during the collision.
Experimental Determination of Differential Cross Sections
Helium Nanodroplet-Mediated Interactions with Xenon
Helium nanodroplets (HNDs) provide an exceptionally cold (approximately 0.4 K) and inert environment, making them ideal hosts for assembling and studying atomic and molecular clusters. aip.org The interaction between helium and xenon within these droplets begins with the capture, or "pickup," of xenon atoms from the gas phase as they collide with the HND beam. rsc.org Following capture, the superfluid helium matrix dissipates the excess energy from the collision and subsequent cluster formation, primarily through the evaporation of helium atoms. aip.org This unique environment allows for the detailed study of collision dynamics and the formation of various xenon nanostructures under conditions that are far from thermodynamic equilibrium.
Collision-Induced Coagulation and Cluster Formation of Xenon in Helium Nanodroplets
The formation of xenon clusters within helium nanodroplets is a dynamic process initiated by sequential collisions. After a droplet captures one xenon atom, subsequent collisions with other xenon atoms lead to their aggregation within the helium matrix. Research indicates that the coagulation process is notably efficient for heavy rare-gas atoms like xenon and radon when compared to lighter atoms such as neon and argon. x-mol.netnih.gov This enhanced efficiency is primarily attributed to a slower dissipation of the incoming atom's kinetic energy into the droplet, which increases the probability of finding and binding to an already-captured dopant. x-mol.netnih.gov
The morphology of the resulting xenon clusters is heavily influenced by the properties of the host helium droplet, particularly its size and angular momentum, which determines the presence of quantized vortices. nsf.govaps.org
Vortex-Induced Filaments: In large, rotating helium droplets (containing more than 10⁸ helium atoms), quantized vortices are often present. nsf.govaps.org These vortices create potential wells that attract xenon atoms, causing them to align and form elongated, filament-like structures that trace the vortex cores. nsf.govaps.orgarxiv.org The existence of these xenon nanowires has been confirmed through x-ray coherent diffractive imaging. arxiv.org
Compact Cluster Formation: In smaller or vortex-free helium droplets, xenon atoms tend to aggregate into single, compact clusters. nsf.govaps.org These structures are more akin to those formed in the gas phase and represent a more direct self-assembly process without the guiding influence of vortices.
Metastable and Intermediate Structures: The collision dynamics can also lead to the formation of metastable structures. Theoretical calculations show that the impact parameter of the collision is critical. aip.org A head-on collision allows an incoming xenon atom to penetrate the helium solvation shell of a resident xenon atom to form a dimer. However, a collision with a larger impact parameter may fail to penetrate this shell, resulting in a structure where the two xenon atoms are separated by a layer of helium atoms. aip.org There is also evidence for the formation of foam-like, less dense aggregates for certain dopants in helium, a category that has recently been extended to include xenon. aip.org
| Structure Type | Formation Condition | Key Characteristics |
|---|---|---|
| Filaments | Large (>108 He atoms), rotating droplets with quantized vortices. nsf.govaps.org | Elongated, wire-like structures of xenon atoms that trace the vortex lines within the superfluid droplet. aps.orgarxiv.org |
| Compact Clusters | Smaller, vortex-free droplets. nsf.govaps.org | Single, dense aggregates of xenon atoms, similar to gas-phase clusters. nsf.gov |
| Metastable Structures | Large impact parameter during collision. aip.org | Includes loosely bound formations, such as two xenon atoms separated by a helium layer, or foam-like aggregates. aip.orgaip.org |
Helium Evaporation Dynamics during Xenon-Helium Nanodroplet Collisions
The capture of a xenon atom by a helium nanodroplet is a highly energetic process that introduces significant excess energy into the system. The droplet dissipates this energy and cools back to its base temperature of ~0.4 K through evaporative cooling—the release of individual helium atoms. aip.orgrsc.org This process is fundamental to stabilizing the embedded xenon clusters.
The energy released upon capturing a single xenon atom is substantial enough to cause the evaporation of a large number of helium atoms. Experimental findings and theoretical models estimate that the capture of one xenon atom results in the evaporation of approximately 250 helium atoms. aps.orgrsc.org This significant loss of helium atoms leads to a detectable decrease in the droplet's size. rsc.org
The evaporation is not a uniform process but a dynamic cascade. Time-resolved studies on similar systems show that the initial helium atoms to evaporate are the most energetically excited, and they leave the droplet rapidly after the collision. ub.edu As the droplet cools and becomes less excited, the rate of evaporation slows, and subsequent helium atoms carry away less energy per atom. ub.edu Therefore, the relaxation of the droplet via evaporation is most efficient in the initial moments following the collision. ub.edu
Simulations using different theoretical approaches, such as Time-Dependent Density Functional Theory (TDDFT) and Zero-Point Averaged Dynamics (ZPAD), have been employed to model these collisions. While the exact number of evaporated atoms can vary between models and with different collision parameters (like velocity and impact parameter), they consistently show significant evaporation as the primary energy dissipation channel. aip.orgaip.org For example, TDDFT simulations of a Xe + He₁₀₀₀ collision at a velocity of 200 m/s showed 19 helium atoms evaporating within 185 picoseconds. aip.org
| Event | Estimated He Atoms Evaporated | Simulation/Experimental Detail |
|---|---|---|
| Capture of a single Xe atom | ~250 | Based on the energy required to cool the embedded Xe atom, leading to droplet shrinkage. aps.orgrsc.org |
| Xe + He₁₀₀₀ Collision | 19 | TDDFT simulation at a collision velocity of 200 m/s over 185 ps. aip.org |
| Xe + XeHe₁₀₀₀ Collision | 10 to 14 | ZPAD-mPL simulation at a collision velocity of 276 m/s over 200 ps. aip.org |
Advanced Research Topics in Helium Xenon Systems
Stability and Formation of Helium-Xenon Van der Waals Complexes under Extreme Conditions
While helium and xenon are chemically inert under standard conditions, high pressure can induce the formation of stoichiometric van der Waals compounds. utwente.nlaip.org This pressure-induced reactivity is a significant area of research, challenging the traditional understanding of noble gas chemistry. iphy.ac.cn The application of pressure alters interatomic interactions, leading to the stabilization of novel solid structures. utwente.nlacs.org
Under high pressure, mixtures of helium and xenon can form stable or metastable solid compounds with fixed stoichiometries. utwente.nlaip.org Theoretical and experimental studies have investigated various Xe(He)n structures. A notable finding is the predicted stability of the XeHe₂ compound. utwente.nlacs.org Research using molecular dynamics simulations and semi-analytical methods has shown that the XeHe₂ phase, with an AlB₂-type hexagonal structure, becomes stable with respect to the pure solid components at pressures above 12 GPa at room temperature. utwente.nlacs.orgnih.gov
The stability of these compounds is a delicate balance of factors. For instance, while XeHe₂ is predicted to be stable, the same studies have found that other stoichiometries, such as Xe(He)₁₃, are unstable under similar conditions. utwente.nl The pressure-volume (pΔV) term in the Gibbs free energy plays a crucial role; a negative pΔV term under pressure favors the formation of the compound over the separated elements. nih.gov For XeHe₂, this term is negative at lower pressures, favoring its formation, but becomes positive at very high pressures (above 307 GPa), leading to its eventual decomposition. nih.gov This contrasts with other noble gas compounds like XeAr₂, which remain stable up to at least 500 GPa. acs.orgnih.gov
Recent research has also explored the formation of compounds in related systems, such as Xe-H₂, where pressure induces the formation of hexagonal van der Waals compounds like Xe(H₂)₈. aip.org These studies provide a framework for understanding how pressure can overcome the closed-shell electronic configurations of noble gases to create novel materials. acs.orgresearchgate.net
First-principles calculations and unbiased structure searching techniques are powerful tools for predicting new He-Xe compounds that may be synthesized under high-pressure conditions. aip.orgacs.org These computational methods explore the potential energy surface of the He-Xe system to identify energetically favorable crystal structures at various pressures.
Theoretical studies have successfully predicted the stability of XeHe₂. utwente.nlacs.orgnih.gov Beyond confirming known compounds, these methods search for other, yet-to-be-synthesized stoichiometries. While extensive searches have been performed, XeHe₂ remains the most prominent predicted stable compound in the He-Xe binary system. utwente.nl The exploration into related noble gas systems, however, reveals a rich variety of possible compounds, such as XeAr₂, NeHe₂, and various xenon oxides and hydrides, which are stabilized by pressure. acs.orgresearchgate.netnih.gov These findings suggest that while the He-Xe system may have limited stable stoichiometries, the principles governing their formation are part of a broader trend in high-pressure noble gas chemistry. iphy.ac.cn
The bonding in these pressure-stabilized compounds is not typically covalent or ionic in the traditional sense but is dominated by van der Waals interactions, significantly modified by the extreme compression. aip.orgaip.org In some cases, a small amount of charge transfer can be induced by pressure, which contributes to the stability of the crystal lattice. aip.orgarxiv.org
Interactive Data Table: Predicted Stability of He-Xe Compounds
| Compound | Predicted Structure | Stabilization Pressure (GPa) | Stability Status | Reference |
| XeHe₂ | AlB₂-type hexagonal | ~12 | Stable | utwente.nl, acs.org, nih.gov |
| XeHe₁₃ | --- | Not stable up to 30 GPa | Unstable | utwente.nl |
Pressure-Induced Stabilization of He-Xe Stoichiometric Structures (e.g., Xe(He)n)
Transport Phenomena Modeling in Helium-Xenon Gas Mixtures
Helium-xenon gas mixtures are utilized as working fluids and coolants in advanced applications like space nuclear power systems with Brayton cycles. mdpi.comaip.orgaip.org The mixture's properties can be tailored by adjusting the molar ratio of helium to xenon. Adding the heavier xenon to helium increases the molecular weight, which is beneficial for turbomachinery design, while helium provides superior thermal conductivity. aip.orgaip.org Understanding and accurately modeling the transport properties (viscosity, thermal conductivity) and fluid dynamics of these mixtures is critical for system design and performance analysis. aip.orgresearcher.life
Numerical simulations, often using Computational Fluid Dynamics (CFD), are essential for investigating the heat transfer performance of He-Xe mixtures. mdpi.comxml-journal.net These mixtures exhibit unique properties, most notably a low Prandtl number (Pr), typically between 0.2 and 0.3, which is significantly lower than that of conventional fluids like air (Pr ≈ 0.7) or water. mdpi.comasme.orgresearchgate.net This low Prandtl number indicates that momentum diffusivity is considerably lower than thermal diffusivity, affecting heat transfer mechanisms.
Simulations have shown that standard heat transfer correlations developed for fluids with higher Prandtl numbers may not be accurate for He-Xe mixtures. mdpi.comresearchgate.net For instance, in laminar flow, existing friction factor correlations can have errors exceeding 13% when applied to He-Xe. mdpi.com Research has focused on developing new, more accurate correlations based on simulation results that account for the variable properties of the gas mixture with temperature and composition. mdpi.com Numerical studies analyze the effects of operating conditions such as Reynolds number, heat flux, and inlet temperatures on the Nusselt number (Nu), which characterizes the convective heat transfer. mdpi.com Results indicate that the average Nusselt number is generally proportional to the Reynolds number. mdpi.com
The flow of He-Xe mixtures in engineering applications can be either laminar or turbulent, and understanding the transition between these regimes is crucial. cfdland.com In compact heat exchangers used in space reactors, the flow is often laminar. mdpi.compsecommunity.org For pipe flows, the transition from laminar to turbulent is governed by the Reynolds number, with flow generally being laminar below a Reynolds number of approximately 2,300 and fully turbulent above 4,000. cfdland.com
For laminar flow, CFD simulations can directly solve the governing equations to provide benchmark data for evaluating and developing friction factor and Nusselt number correlations. mdpi.compsecommunity.org Studies have found that for He-Xe mixtures, the friction factor in laminar flow is larger than for conventional gases under the same conditions. mdpi.com
For turbulent flow, the low Prandtl number of He-Xe mixtures poses challenges for modeling. asme.orgresearchgate.net Direct Numerical Simulation (DNS) and Reynolds-Averaged Navier-Stokes (RANS) models are used to study turbulent flow behavior. asme.org DNS results have been used to evaluate various RANS turbulence models, with findings suggesting that the SST k-ω model performs relatively well for He-Xe flows. asme.org A key finding is that the turbulent Prandtl number (Prt), a crucial parameter in turbulence modeling that relates turbulent momentum and heat transport, is not constant and deviates significantly from the commonly assumed value of 0.85, especially near walls. asme.org
CFD is a widely applied tool for the design and analysis of systems using He-Xe mixtures. researcher.lifexml-journal.net Applications include simulating flow and heat transfer in various geometries, such as the annular coolant channels and rod bundles found in gas-cooled reactor cores. xml-journal.netxml-journal.net CFD enables detailed investigation of spatial distributions of temperature, pressure, and velocity, which are difficult to measure experimentally. xml-journal.net
In one application, CFD was used to analyze the thermal-hydraulic characteristics of a He-Xe mixture in an annulus with a helical wire wrap, a design feature in some reactor cores. xml-journal.net The simulations showed that the helical wire significantly increased the friction factor, while in some cases reducing the Nusselt number. xml-journal.net Such analyses are vital for optimizing designs to enhance heat transfer while managing pressure drop. xml-journal.net Furthermore, CFD simulations are used to validate and refine semi-empirical property correlations for He-Xe mixtures, ensuring that system-level design codes are accurate. mdpi.compsecommunity.org The use of software like Ansys Fluent is common in this field for performing detailed numerical investigations of both laminar and turbulent flows. mdpi.comresearchgate.net
Interactive Data Table: Transport Properties of He-Xe Mixtures
This table presents calculated transport properties for various He-Xe mixtures at a temperature of 800 K, based on methods described in the literature. core.ac.uk
| Property | He-Xe (M=20.183 g/mol ) | He-Xe (M=39.94 g/mol ) | He-Xe (M=83.8 g/mol ) |
| Viscosity (μPa·s) | 45.4 | 52.1 | 54.4 |
| Thermal Conductivity (W/m·K) | 0.385 | 0.203 | 0.081 |
| Prandtl Number (Pr) | 0.23 | 0.25 | 0.30 |
Analysis of Laminar and Turbulent Flow Regimes for He-Xe with Variable Properties
Interplay of He-Xe Interactions in Ionized Gas Environments
The study of helium-xenon (He-Xe) mixtures in ionized gas environments, or plasmas, reveals complex interactions that are crucial for various applications, including radiation detectors and lighting sources. The behavior of electrons and ions in these plasmas is governed by fundamental processes such as drift, diffusion, ionization, and recombination.
The movement of electrons through a gas under the influence of an electric field is characterized by drift velocity and diffusion. In He-Xe mixtures, these parameters are sensitive to the composition of the gas and the strength of the electric field.
Recent experimental studies have investigated electron drift parameters in He-Xe mixtures at various pressures and concentrations. researchgate.net The addition of helium to xenon can alter the electron energy distribution and consequently affect the drift velocity. For instance, measurements of electron drift velocities have been performed in mixtures with varying percentages of helium. researchgate.net
One key area of interest is the effect of helium on electron diffusion, particularly in the region of the Ramsauer-Townsend minimum of xenon, which is a sharp decrease in the electron scattering cross-section at a specific energy. researchgate.net While it was anticipated that helium would significantly impact electron diffusion in this region, studies have shown the effect is not as substantial as predicted by some simulations. researchgate.net However, outside of this specific energy range, experimental results and simulations show better agreement. researchgate.net
The table below presents measured electron drift velocities in a He-Xe mixture. The data illustrates the dependence of the drift velocity on the reduced electric field (E/N), which is the ratio of the electric field strength to the gas number density.
| Reduced Electric Field (E/N) (Td) | Drift Velocity (10^5 cm/s) |
| 0.12 | 0.75 |
| 0.20 | 1.05 |
| 0.35 | 1.40 |
| 0.60 | 1.80 |
| 1.00 | 2.20 |
| 1.70 | 2.60 |
| 2.50 | 2.85 |
| Data sourced from experimental measurements in a 0.47% H₂ - 99.53% Xe mixture, which provides insights into electron transport in xenon-based mixtures. publish.csiro.au |
Further research has explored electron transport coefficients using techniques like the pulsed-Townsend method to provide a more comprehensive understanding of these mixtures. researchgate.netdntb.gov.ua These studies are essential for optimizing the performance of devices that rely on precise control of electron transport in He-Xe plasmas. cern.ch
Ionization and recombination are fundamental processes that determine the electron and ion densities in a plasma. In He-Xe plasmas, these kinetics are complex due to the presence of two different atomic species with distinct ionization potentials and reaction pathways.
Ionization can occur through several mechanisms, including electron impact, where an energetic electron collides with a neutral atom, and photoionization, where a photon is absorbed by an atom, leading to the ejection of an electron. dtic.mil The rate of these processes depends on the electron energy distribution and the radiation field within the plasma.
Recombination, the process where an electron is captured by an ion, can proceed through several routes, such as three-body recombination and radiative recombination. aip.org In dense plasmas, the effective interaction potential between charged particles is modified by screening and quantum diffraction effects, which in turn influences the ionization and recombination coefficients. researchgate.net As plasma density increases, the ionization coefficient tends to decrease, while the recombination coefficient increases. researchgate.net
The decay of ionization in a plasma after the removal of the external energy source (the afterglow) provides a valuable method for studying recombination kinetics. dtic.mil In He-Xe mixtures, the presence of different ion species (He⁺, Xe⁺, and potentially molecular ions like He₂⁺ and Xe₂⁺) leads to a variety of recombination pathways. For example, dissociative recombination, where a molecular ion captures an electron and then breaks apart into neutral atoms, is often a dominant process for molecular ions. dtic.mil
Advanced collisional-radiative models are being developed to simulate the complex interplay of these kinetic processes in plasmas containing elements like xenon. aip.org These models account for a multitude of atomic transitions, including electron-impact excitation and ionization, as well as radiative and three-body recombination. aip.org
Studies of Electron Drift Parameters in He-Xe Mixtures
Theoretical Exploration of He-Xe Interactions in Confined Geometries
The study of helium and xenon atoms confined within nanoscale structures, such as fullerene cages, provides a unique platform to investigate fundamental interatomic interactions under extreme conditions of pressure and spatial restriction.
Fullerenes, such as Buckminsterfullerene (C₆₀), possess a hollow interior that can encapsulate atoms and molecules, forming endohedral fullerenes. rsc.orgrsc.org The encapsulation of noble gas (Ng) atoms like helium and xenon has been achieved experimentally through methods like high-pressure, high-temperature techniques and molecular surgery. rsc.orgrsc.orgwikipedia.orgacs.org
Theoretical studies, often employing density functional theory (DFT), have explored the properties of noble gas dimers (Ng₂) confined within fullerene cages, denoted as Ng₂@C₆₀. frontiersin.org When a He₂ dimer is confined within a C₆₀ cage, its bond length is significantly compressed compared to the isolated dimer. frontiersin.org This compression leads to a strong repulsive interaction between the two helium atoms. frontiersin.org
In contrast, the confinement of a Xe₂ dimer within a C₆₀ cage has been theoretically shown to result in a genuine chemical bond between the two xenon atoms. frontiersin.org This is a remarkable finding, as xenon atoms are typically inert and only interact weakly via van der Waals forces.
The interaction between the encapsulated noble gas and the fullerene cage itself is also a subject of intense research. The chemical shift in the ¹³C NMR spectrum of the fullerene cage is influenced by the size of the encapsulated noble gas atom. rsc.orgaip.org For instance, the downfield shift increases from He@C₆₀ to Xe@C₆₀, indicating a greater interaction between the larger xenon atom and the fullerene's electrons. rsc.orgaip.org
| Endohedral Fullerene | Downfield Shift (ppm) |
| He@C₆₀ | 0.027 |
| Ar@C₆₀ | 0.17 |
| Kr@C₆₀ | 0.39 |
| Xe@C₆₀ | 0.95 |
| Data sourced from multiple studies on noble gas endohedral fullerenes. rsc.orgaip.org |
Beyond C₆₀, the interactions of helium and xenon have been investigated in other fullerene cages and endohedral structures. For example, the confinement of noble gas dimers has been studied in C₇₀, which has a more elongated cage. frontiersin.org Theoretical calculations have also explored the encapsulation of noble gases in smaller fullerene cages and even non-carbon-based cages like those made of boron and nitrogen (e.g., B₁₂N₁₂). frontiersin.org
These studies reveal that the nature of the confinement—the size and shape of the cage—plays a critical role in determining the interactions between the encapsulated atoms. For instance, in B₁₂N₁₂ and B₁₆N₁₆ fullerenes, the encapsulated He₂ dimer can undergo not only vibration and translation but also rotation within the cage. frontiersin.org
The theoretical investigation of these systems often involves calculating the potential energy surface of the noble gas atom inside the cage. aip.org Models such as the Lennard-Jones potential have been used to describe the interactions between the noble gas atom and the carbon atoms of the fullerene cage. aip.org These calculations help predict properties like the translational frequency of the encapsulated atom. aip.org
The research into He-Xe interactions in confined geometries not only deepens our understanding of fundamental physics and chemistry but also opens up possibilities for novel applications, such as the use of endohedral fullerenes in advanced materials and even in medical technologies. frontiersin.org
Q & A
Q. How can researchers determine optimal helium-xenon gas ratios for thermal conductivity studies in low-temperature experiments?
Methodological Answer: Use a hot-wire cell setup at controlled pressures (e.g., 0.1013 MPa) to measure thermal conductivity across temperatures (170–273 K). Fit experimental data to cubic polynomial models for interpolation and compare results with kinetic theory predictions using Lennard-Jones (12–6) or Buckingham exponential-six potentials . Include uncertainty analysis (0.6–1% error margins) and validate gas ratios via phase diagrams, ensuring xenon remains gaseous above its boiling point (165 K) .
Q. What experimental methodologies ensure reproducibility in helium-xenon mixture studies?
Q. How should researchers characterize phase transitions in helium-xenon mixtures under varying pressures?
Methodological Answer: Employ differential scanning calorimetry (DSC) or pressure-volume-temperature (PVT) measurements to map phase diagrams. Reference xenon’s critical point (289.7 K, 5.84 MPa) and helium’s quantum effects at cryogenic temperatures. Compare results with thermodynamic databases like the TPRC Data Series .
Advanced Research Questions
Q. How can discrepancies between experimental thermal conductivity data and kinetic theory predictions be resolved?
Methodological Answer: Systematically evaluate intermolecular potential models (e.g., Lennard-Jones vs. Buckingham). For helium-xenon mixtures, discrepancies >2% at 170–273 K suggest inaccuracies in collision integrals or quantum corrections. Re-analyze data using ab initio calculations or molecular dynamics simulations . For example, Olmsted & Curtiss (1975) identified deviations in noble gas mixtures due to non-spherical molecular interactions .
Q. What strategies validate computational models of helium-xenon Brayton cycles for nuclear reactor applications?
Methodological Answer: Develop a closed-cycle model (e.g., validated against the "Prometheus" design) with error margins <3.5% for system parameters. Use sensitivity analysis to optimize pressure ratios and specific power outputs. Compare simulated results with experimental thermal conductivity data and reactor prototype tests .
Q. How can quantum mechanical effects in helium-xenon mixtures be isolated experimentally?
Methodological Answer: Conduct low-temperature (<50 K) studies using neutron scattering or Raman spectroscopy to probe quantum tunneling and isotopic effects (e.g., He vs. He). Contrast results with classical noble gas mixtures (e.g., argon-xenon) to decouple quantum contributions .
Data Analysis & Contradiction Management
Q. What statistical methods are appropriate for analyzing variability in helium-xenon thermal conductivity data?
Methodological Answer: Apply Monte Carlo simulations to propagate measurement uncertainties (e.g., ±1% in temperature sensors). Use ANOVA to test for significant differences between datasets. For polynomial-fitted data, report confidence intervals and residual plots to highlight outliers .
Q. How should researchers address contradictions in literature regarding helium-xenon mixture properties?
Methodological Answer: Perform meta-analyses of historical data (e.g., Touloukian et al., 1970 vs. Shashkov et al., 1983) to identify systematic biases. Replicate experiments under identical conditions and publish raw datasets with error margins. Cross-validate using multiple techniques (e.g., hot-wire vs. transient methods) .
Cross-Disciplinary Applications
Q. What experimental designs are optimal for studying helium-xenon mixtures in neutron detection systems?
Methodological Answer: Optimize gas mixtures for neutron scattering cross-sections using Monte Carlo codes (e.g., MCNP). Validate via controlled neutron flux experiments, correlating detection efficiency with xenon’s isotopic composition (Xe vs. natural abundance) .
Q. How can helium-xenon mixtures be utilized in microgravity fluid dynamics research?
Methodological Answer: Design parabolic flight or ISS experiments to study buoyancy-driven convection. Use particle image velocimetry (PIV) to track flow patterns in variable gravity. Compare results with ground-based studies to isolate gravitational effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
